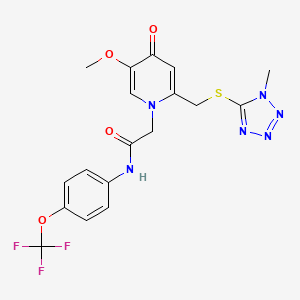

2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Description

This compound features a pyridinone core substituted with a methoxy group at position 5 and a tetrazole-thio-methyl moiety at position 2. The tetrazole ring (1-methyl-1H-tetrazol-5-yl) contributes to metabolic stability, while the trifluoromethoxy group may improve membrane permeability and resistance to oxidative metabolism .

Properties

IUPAC Name |

2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N6O4S/c1-26-17(23-24-25-26)32-10-12-7-14(28)15(30-2)8-27(12)9-16(29)22-11-3-5-13(6-4-11)31-18(19,20)21/h3-8H,9-10H2,1-2H3,(H,22,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLSFDFJAYFVPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide (CAS Number: 1005291-93-9) is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 400.5 g/mol. The structural representation indicates the presence of a methoxy group, a tetrazole moiety, and a trifluoromethoxy phenyl group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H20N6O3S |

| Molecular Weight | 400.5 g/mol |

| CAS Number | 1005291-93-9 |

| Density | N/A |

| Boiling Point | N/A |

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing tetrazole and thiazole rings have shown promising results against various cancer cell lines. The compound's mechanism may involve the inhibition of key enzymes involved in tumor growth, such as aldose reductase (ALR2), which is linked to oxidative stress pathways in cancer cells .

In a comparative study, related compounds demonstrated IC50 values in the low micromolar range against A549 lung adenocarcinoma cells, suggesting that modifications in the chemical structure can enhance cytotoxicity . The presence of the trifluoromethoxy group is hypothesized to improve lipophilicity, facilitating better cellular uptake.

Antimicrobial Activity

The compound's thioether linkage with the tetrazole moiety has been associated with antimicrobial properties. Similar compounds have shown effective inhibition against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies indicate that the introduction of electron-withdrawing groups increases antimicrobial efficacy .

The proposed mechanisms of action for this compound include:

- Enzyme Inhibition : Inhibition of ALR2 and other related enzymes involved in glucose metabolism and oxidative stress.

- Cell Cycle Arrest : Induction of apoptosis in cancer cells through modulation of signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels leading to oxidative damage in microbial cells.

Case Studies

- Anticancer Efficacy : A study tested a series of pyridine derivatives related to this compound against various cancer cell lines. The results indicated that modifications at the acetamide position significantly affected cytotoxicity, with some derivatives achieving IC50 values below 10 µM .

- Antimicrobial Screening : Another study evaluated the antimicrobial properties of thiazole derivatives similar to this compound against Staphylococcus aureus and Escherichia coli. The results showed effective inhibition at concentrations ranging from 50 to 200 µg/mL .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole-Thio Substituents

- Structure : 2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide

- Key Features : Tetrazole-thio group, thiazole core, and phenyl substituent.

- Activity: Exhibited selective cytotoxicity against A549 lung adenocarcinoma cells (IC₅₀ = 23.30 ± 0.35 µM) with negligible toxicity toward NIH/3T3 normal cells (IC₅₀ > 1000 µM). Induced apoptosis but was less potent than cisplatin .

- Comparison: The target compound replaces the thiazole ring with a pyridinone core and substitutes the phenyl group with a trifluoromethoxyphenyl moiety. These modifications may enhance target affinity or pharmacokinetics due to the pyridinone’s hydrogen-bonding capacity and the trifluoromethoxy group’s electron-withdrawing effects.

Trifluoromethoxyphenyl-Containing Analogues

- Structure : {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethoxy-phenyl)-amine

- Key Features : Benzoimidazole core, trifluoromethoxyphenyl group, and pyridine-imidazole linkage.

- Activity: No explicit biological data provided, but the trifluoromethoxy group is noted for improving pharmacokinetic properties in similar compounds .

Pyridinone and Thiazolo-Pyridazine Derivatives

N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide ():

- Structure : Thiazolo[4,5-d]pyridazin core with thiophene and chlorophenyl substituents.

- Key Features : Fused heterocyclic system, chlorophenyl group.

- Comparison: The target compound’s pyridinone core is less complex than the thiazolo-pyridazine system, which may reduce synthetic complexity while maintaining bioactivity. The trifluoromethoxy group likely confers greater metabolic stability than the chlorophenyl group.

Key Research Findings and Implications

Tetrazole-Thio Motif : The tetrazole-thio group enhances selectivity, as seen in Compound 4c . Its presence in the target compound may similarly reduce off-target effects.

Trifluoromethoxy Group : This substituent improves lipophilicity and metabolic stability, as observed in patent compounds .

Pyridinone vs. Thiazole Cores: Pyridinones offer hydrogen-bonding sites that may improve target binding compared to thiazoles, though synthetic accessibility varies .

Q & A

Q. What statistical tools are essential for analyzing dose-response relationships in bioactivity studies?

- Answer :

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀ values .

- ANOVA with Tukey’s Test : Compare multiple dose groups to identify significant differences (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.